molecular formula C6H10O3S2 B14264704 1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide CAS No. 138747-40-7

1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide

Cat. No.: B14264704
CAS No.: 138747-40-7
M. Wt: 194.3 g/mol
InChI Key: GLBOAUJFWXADKX-UHFFFAOYSA-N
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Description

1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide is a chemical compound with the molecular formula C6H10O3S2. It is known for its unique structure, which includes a dithiolane ring and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 1,2-dithiolane derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol

Major Products Formed

Scientific Research Applications

1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s hydroxy group and dithiolane ring play crucial roles in its reactivity and binding affinity. It can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dithiolan-3-one, 4-hydroxy-4,5,5-trimethyl-, 1-oxide is unique due to its combination of a dithiolane ring and a hydroxy group, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

138747-40-7

Molecular Formula

C6H10O3S2

Molecular Weight

194.3 g/mol

IUPAC Name

4-hydroxy-4,5,5-trimethyl-1-oxodithiolan-3-one

InChI

InChI=1S/C6H10O3S2/c1-5(2)6(3,8)4(7)10-11(5)9/h8H,1-3H3

InChI Key

GLBOAUJFWXADKX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)SS1=O)(C)O)C

Origin of Product

United States

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